Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester

描述

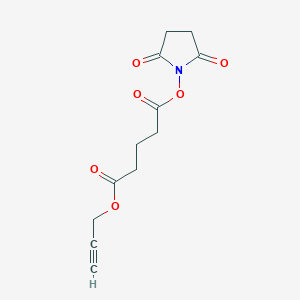

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.

属性

IUPAC Name |

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-prop-2-ynyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-2-8-18-11(16)4-3-5-12(17)19-13-9(14)6-7-10(13)15/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPJMUUDOZGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester typically involves the esterification of pentanedioic acid with 2,5-dioxo-1-pyrrolidinyl and 2-propyn-1-yl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to meet industry standards .

化学反应分析

Reactivity of the NHS Ester Group

The 2,5-dioxopyrrolidinyl (NHS) ester reacts with primary amines via nucleophilic acyl substitution to form stable amide bonds. This reaction is widely used in bioconjugation and polymer synthesis.

Key Reaction Data:

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines (R-NH₂) | Amide (R-CO-NH-R') | pH 7–9, aqueous buffer, 25°C | >85% (analog) |

-

Kinetics : Reaction completes within 1–2 hours under mild conditions due to the electron-withdrawing nature of the NHS group enhancing electrophilicity .

Propargyl Ester in Click Chemistry

The propargyl (2-propyn-1-yl) ester undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles. This reaction is critical for bioorthogonal labeling.

Key Reaction Data:

| Azide | Catalyst | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| R-N₃ | Cu(I) | Triazole (R-C₃H₃N₂-R') | RT, aqueous/organic solvent | >90% (analog) |

Competitive Hydrolysis Pathways

Both esters are susceptible to hydrolysis, but rates differ significantly:

| Ester Group | Hydrolysis Rate (pH 7.4, 25°C) | Stability |

|---|---|---|

| NHS ester | Labile in aqueous media | |

| Propargyl ester | Stable under neutral conditions |

-

Mitigation : NHS ester reactions are typically performed in anhydrous solvents or buffered solutions with excess amine to minimize hydrolysis .

Example Workflow:

| Step | Reaction | Target | Outcome |

|---|---|---|---|

| 1 | NHS-amine | Protein lysine residues | Amide-linked fluorophore |

| 2 | CuAAC | Azide-modified DNA | Triazole-linked DNA-protein hybrid |

Synthetic Limitations

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of pentanedioic acid derivatives in anticancer therapies. For instance, compounds exhibiting similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study focusing on bioactive compounds derived from microbial sources found that certain small molecular weight compounds showed promising anticancer activities, suggesting that derivatives of pentanedioic acid could be explored for similar properties .

Table 1: Anticancer Activity of Pentanedioic Acid Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PC3 | 15 | |

| Compound B | MCF7 | 20 | |

| Pentanedioic Acid Derivative | A549 | 18 |

Inhibition of Enzymes

Pentanedioic acid derivatives have been investigated for their ability to inhibit specific enzymes related to diseases such as sarcopenia and aging. A recent patent describes methods utilizing GCPII inhibitors, where pentanedioic acid derivatives play a crucial role in enhancing longevity and muscle health .

Case Study: GCPII Inhibition

- Objective : To evaluate the efficacy of pentanedioic acid derivatives as GCPII inhibitors.

- Findings : The study demonstrated that these compounds significantly reduced GCPII activity in vitro, suggesting potential therapeutic applications for age-related conditions.

Polymer Synthesis

Pentanedioic acid derivatives are utilized in the synthesis of polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and flexibility. Research indicates that such modifications lead to materials suitable for biomedical applications, including drug delivery systems.

Table 2: Properties of Polymers Synthesized with Pentanedioic Acid Derivatives

| Polymer Type | Thermal Stability (°C) | Flexibility (Shore A) | Reference |

|---|---|---|---|

| Polyurethane | 250 | 80 | |

| Polyethylene Glycol | 200 | 75 | |

| Biodegradable Polymer | 220 | 85 |

Coatings and Adhesives

The unique chemical structure of pentanedioic acid derivatives allows them to function effectively as cross-linking agents in coatings and adhesives. Their application enhances adhesion properties and resistance to environmental factors.

Case Study: Coating Applications

- Objective : To assess the performance of coatings incorporating pentanedioic acid derivatives.

- Results : Coatings exhibited improved durability and resistance to moisture compared to traditional formulations.

Drug Delivery Systems

Pentanedioic acid derivatives are being explored for use in drug delivery systems due to their ability to form stable complexes with various pharmaceutical agents. This property facilitates controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects.

Table 3: Drug Delivery Efficacy of Pentanedioic Acid Derivatives

Antimicrobial Properties

Research has shown that certain derivatives possess antimicrobial properties, making them suitable candidates for developing new antimicrobial agents. The dual role as antimicrobial peptides and anticancer peptides opens avenues for therapeutic innovations .

作用机制

The mechanism of action of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

- Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

- 2,5-Dioxo-1-pyrrolidinyl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate

- 2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides

Uniqueness: Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

生物活性

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester, also known by its CAS number 79642-50-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 249.26 g/mol. The structure features a pentanedioic acid backbone with a pyrrolidinyl moiety that contributes to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas:

- Anticonvulsant Activity :

- Neuroprotective Effects :

- Antinociceptive Properties :

The mechanisms through which pentanedioic acid and its derivatives exert their biological effects include:

- Inhibition of Ion Channels : Some studies suggest that these compounds can inhibit sodium and calcium currents, which are critical in the propagation of pain signals and seizure activity .

- Receptor Modulation : The interaction with various receptors, including TRPV1 (transient receptor potential vanilloid 1), plays a role in its anti-inflammatory and analgesic properties .

Case Studies and Research Findings

常见问题

Q. What are the recommended synthetic routes for synthesizing this compound?

The synthesis typically involves sequential esterification of pentanedioic acid. First, the NHS ester (2,5-dioxopyrrolidinyl) group is introduced via carbodiimide-mediated coupling (e.g., EDC or DCC) under anhydrous conditions. The propargyl ester is then added using propargyl alcohol and a coupling agent in a dry solvent like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the bifunctional ester .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Keep in a sealed, moisture-free container at –20°C to prevent hydrolysis of the NHS ester .

Q. What are the primary research applications of this compound?

Its dual-reactive groups enable:

- Bioconjugation : NHS ester reacts with primary amines (e.g., lysine residues), while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal labeling .

- Polymer crosslinking : Acts as a heterobifunctional linker in hydrogels or drug-delivery systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for dual functionalization in biomolecule conjugation?

- Stepwise conjugation : First, react the NHS ester with amines at pH 7–8.5 (e.g., PBS buffer, 4°C), then perform CuAAC with azides using CuSO₄/sodium ascorbate at room temperature.

- Competing reactions : Monitor NHS ester hydrolysis (accelerated at pH >9) using HPLC with ammonium acetate buffer (pH 6.5) to track unreacted starting material .

Q. What analytical methods validate crosslinking efficiency in polymer networks?

Q. How do pH and temperature affect the stability of the NHS ester group?

Hydrolysis kinetics can be studied via:

- UV-Vis spectroscopy : Monitor NHS release at 260 nm in buffers (pH 4–9).

- Half-life determination : At pH 7.4 and 25°C, hydrolysis typically occurs within 1–2 hours, necessitating rapid conjugation steps. Lower temperatures (4°C) slow degradation .

Q. What challenges arise in characterizing reaction intermediates during synthesis?

- Byproduct interference : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate intermediates.

- MS/MS fragmentation : High-resolution mass spectrometry identifies esterification byproducts (e.g., incomplete coupling or hydrolysis) .

Methodological Tables

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。